molecular formula C18H22N4O B6978554 1-[4-[1-[(2-Methylpyridin-3-yl)methylamino]ethyl]phenyl]imidazolidin-2-one

1-[4-[1-[(2-Methylpyridin-3-yl)methylamino]ethyl]phenyl]imidazolidin-2-one

Cat. No.: B6978554
M. Wt: 310.4 g/mol
InChI Key: FXTMLBSNUBYECD-UHFFFAOYSA-N
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Description

1-[4-[1-[(2-Methylpyridin-3-yl)methylamino]ethyl]phenyl]imidazolidin-2-one is a complex organic compound that features a unique imidazolidinone core structure. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

1-[4-[1-[(2-methylpyridin-3-yl)methylamino]ethyl]phenyl]imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O/c1-13(21-12-16-4-3-9-19-14(16)2)15-5-7-17(8-6-15)22-11-10-20-18(22)23/h3-9,13,21H,10-12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXTMLBSNUBYECD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)CNC(C)C2=CC=C(C=C2)N3CCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[1-[(2-Methylpyridin-3-yl)methylamino]ethyl]phenyl]imidazolidin-2-one typically involves multiple steps:

    Formation of the Imidazolidinone Core: The imidazolidinone ring can be synthesized through the cyclization of appropriate diamines with carbonyl compounds under acidic or basic conditions.

    Substitution Reactions:

    Amidation: The final step often involves the amidation reaction where the intermediate is reacted with an amine to form the final imidazolidinone structure.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[4-[1-[(2-Methylpyridin-3-yl)methylamino]ethyl]phenyl]imidazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the pyridine and phenyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated compounds, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[4-[1-[(2-Methylpyridin-3-yl)methylamino]ethyl]phenyl]imidazolidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-[4-[1-[(2-Methylpyridin-3-yl)methylamino]ethyl]phenyl]imidazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-[1-(2-Pyridinyl)ethyl]phenyl]imidazolidin-2-one
  • 1-[4-[1-(3-Pyridinyl)ethyl]phenyl]imidazolidin-2-one
  • 1-[4-[1-(4-Pyridinyl)ethyl]phenyl]imidazolidin-2-one

Uniqueness

1-[4-[1-[(2-Methylpyridin-3-yl)methylamino]ethyl]phenyl]imidazolidin-2-one is unique due to the presence of the 2-methylpyridin-3-yl group, which can impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable molecule for various applications.

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